molecular formula C3H4N4 B14485466 3-Methyl-1,2,4,5-tetrazine CAS No. 67131-36-6

3-Methyl-1,2,4,5-tetrazine

Cat. No.: B14485466
CAS No.: 67131-36-6
M. Wt: 96.09 g/mol
InChI Key: WOOLHAYYIPLSKD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1,2,4,5-tetrazine typically involves the cyclization of nitriles with hydrazine. One common method is the Pinner reaction, where nitriles react with hydrazine under acidic conditions to form the tetrazine ring . Another approach involves the oxidation of dihydro derivatives using oxidizing agents such as hydrogen peroxide, ferric chloride, or bromine .

Industrial Production Methods: Industrial production of this compound often employs scalable methods such as microwave-assisted synthesis and solid-phase synthesis. These methods offer high yields and efficiency, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-1,2,4,5-tetrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, ferric chloride, bromine.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and halides.

Major Products: The major products formed from these reactions include multi-substituted pyridazines, dihydrotetrazines, and various functionalized tetrazine derivatives .

Mechanism of Action

The mechanism of action of 3-Methyl-1,2,4,5-tetrazine involves its ability to participate in cycloaddition reactions. The compound acts as a diene in inverse electron demand Diels-Alder reactions, forming stable adducts with dienophiles. This reactivity is attributed to the electron-deficient nature of the tetrazine ring, which facilitates the cycloaddition process . The molecular targets and pathways involved in its biological applications include cellular labeling and imaging, where the tetrazine reacts with strained alkenes or alkynes to form covalent bonds with target biomolecules .

Comparison with Similar Compounds

Uniqueness of 3-Methyl-1,2,4,5-tetrazine: this compound stands out due to its high reactivity in cycloaddition reactions and its versatility in various scientific applications. Its unique electronic properties make it a valuable compound in both research and industrial settings .

Properties

CAS No.

67131-36-6

Molecular Formula

C3H4N4

Molecular Weight

96.09 g/mol

IUPAC Name

3-methyl-1,2,4,5-tetrazine

InChI

InChI=1S/C3H4N4/c1-3-6-4-2-5-7-3/h2H,1H3

InChI Key

WOOLHAYYIPLSKD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=CN=N1

Origin of Product

United States

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